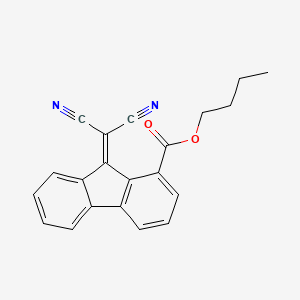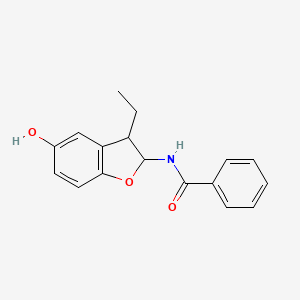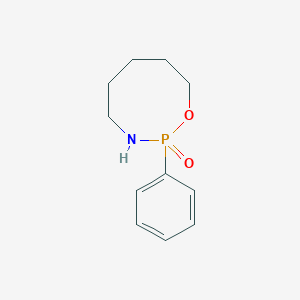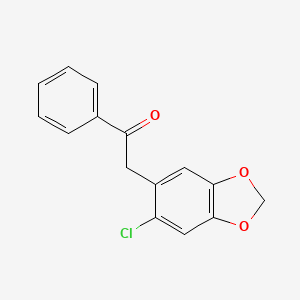
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- is a chemical compound that features a unique structure combining a benzodioxole ring with a phenyl group and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Chlorination: The benzodioxole ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride.
Coupling with Phenyl Group: The chlorinated benzodioxole is then coupled with a phenyl group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to inhibit tubulin polymerization.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- exerts its effects involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin proteins, and the pathways involved are related to the disruption of microtubule dynamics.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler structure without the phenyl and chloro substituents.
2-(1,3-Benzodioxol-5-yl)-1-phenylethanone: Lacks the chloro substituent.
6-Chloro-1,3-benzodioxole: Lacks the phenyl and ethanone groups.
Uniqueness
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- is unique due to its combination of a benzodioxole ring, a phenyl group, and a chloro substituent, which imparts specific chemical and biological properties not found in simpler analogs .
Properties
CAS No. |
214288-78-5 |
|---|---|
Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenylethanone |
InChI |
InChI=1S/C15H11ClO3/c16-12-8-15-14(18-9-19-15)7-11(12)6-13(17)10-4-2-1-3-5-10/h1-5,7-8H,6,9H2 |
InChI Key |
MWJSGEGZFOICSO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
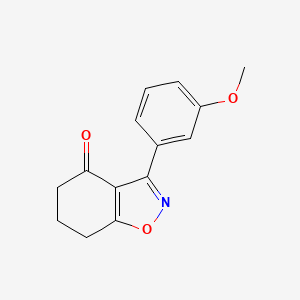
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
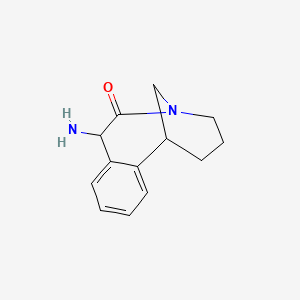
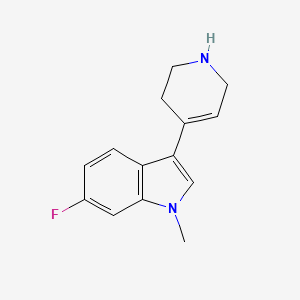
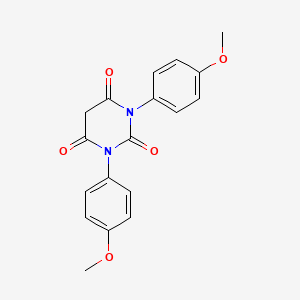
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)
